(2S,3S)-2-amino-3-methylhexanoic acid
Overview
Description
“(2S,3S)-2-amino-3-methylhexanoic acid” is an organic compound. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . The numbers preceding the configuration represent the carbon position in the molecule .
Synthesis Analysis
While specific synthesis methods for “(2S,3S)-2-amino-3-methylhexanoic acid” were not found, a related compound, (2S,3R)-3-methylglutamate, has been synthesized from Fmoc-protected Garner’s aldehyde through a 6-step enantioselective process .
Molecular Structure Analysis
The molecule has two chiral centers, similar to the amino acid threonine . This means there are four possible stereoisomers .
Scientific Research Applications
Plant Resistance Inducer
(2S,3S)-2-amino-3-methylhexanoic acid (AMHA) has been identified as a natural elicitor in plants. It enhances resistance against extreme temperature stresses and various diseases, including fungal, bacterial, and viral infections. AMHA's role in increasing plant resistance is significant, offering a potential avenue for developing natural plant protection strategies (Wang et al., 2022).
Enzymatic Synthesis
The enantiomers of threo-2-amino-3-methylhexanoic acid have been prepared using enzymatic resolution. This process highlights the significance of the compound in synthesizing optically active forms of certain chemicals, such as threo-4-methylheptan-3-ol, a pheromone component (Mori & Iwasawa, 1980).
Chemical Synthesis
The synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid demonstrates the compound's relevance in chemical synthesis, using mild bases like potassium fluoride for improved diastereoselectivity (Solladié-Cavallo & Khiar, 1990).
Pharmaceutical Applications
While focusing on non-drug-related applications, it's notable that (2S,3S)-2-amino-3-methylhexanoic acid is a precursor in the synthesis of pharmaceutical compounds. For instance, its role in the synthesis of aliskiren, a potent renin inhibitor, illustrates its importance in drug development processes (Wang et al., 2013).
Cyclodepsipeptide Formation
The compound has been identified in the formation of cyclodepsipeptides, such as ulongamides and carriebowmide, from marine cyanobacteria. These peptides have shown cytotoxic properties, indicating potential applications in biomedical research (Luesch et al., 2002; Gunasekera et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-2-amino-3-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSUGULOZFMUDH-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950855 | |
Record name | 3-Methylnorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-amino-3-methylhexanoic acid | |
CAS RN |
28116-92-9 | |
Record name | beta-Methylnorleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028116929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylnorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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